3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridine
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Overview
Description
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Pyridine Ring: The oxadiazole intermediate can be coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group on the m-tolyl moiety can be oxidized to form a carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Piperidin-1-yl(1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)methanone
- Piperidin-1-yl(1-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)methanone
Uniqueness
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-[4-(piperidine-1-carbonyl)piperidin-1-YL]pyridine is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
[1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-18-7-5-8-20(17-18)22-27-24(32-28-22)21-9-6-12-26-23(21)29-15-10-19(11-16-29)25(31)30-13-3-2-4-14-30/h5-9,12,17,19H,2-4,10-11,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYPBSZRZWFQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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